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MS 023 dihydrochloride

Cat. No.: B1191952
M. Wt: 360.32
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Description

Significance of Protein Arginine Methyltransferases (PRMTs) in Biological Processes

The PRMT family is broadly classified into three main types based on their catalytic activity. nih.gov

Type I PRMTs catalyze both monomethylation and asymmetric dimethylation of arginine residues. This group includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. nih.govthesgc.org

Type II PRMTs are responsible for monomethylation and symmetric dimethylation of arginine residues. PRMT5 and PRMT9 fall into this category. nih.govfrontiersin.org

Type III PRMTs , which currently only includes PRMT7, exclusively catalyze the monomethylation of arginine residues. nih.govfrontiersin.org

PRMTs play a critical role in gene regulation primarily through the methylation of histone proteins. wikipedia.org Histones are the core components of chromatin, and their modification can alter chromatin structure, making DNA more or less accessible to transcription factors. wikipedia.org For example, the asymmetric dimethylation of histone H3 at arginine 17 (H3R17me2a) by CARM1 is an active mark associated with gene promoters and enhancers. frontiersin.org

Beyond histones, PRMTs also methylate a wide array of non-histone proteins, influencing their activity, localization, and interaction with other molecules. nih.gov This regulation of both histone and non-histone proteins is essential for maintaining cellular homeostasis. nih.gov The proper functioning of PRMTs is involved in processes ranging from cell cycle progression to the DNA damage response. jmu.edu

Rationale for Targeting PRMTs in Chemical Biology and Preclinical Research

The involvement of PRMTs in the pathophysiology of diseases like cancer has made them attractive targets for the development of small molecule inhibitors. thesgc.orgfrontiersin.org These inhibitors serve as valuable chemical probes to elucidate the specific roles of individual PRMTs in normal and disease states. By selectively blocking the activity of a particular PRMT, researchers can study the downstream effects on cellular pathways and gene expression. This approach is crucial for validating PRMTs as therapeutic targets and for the initial stages of drug discovery. nih.gov

Overview of Small Molecule Inhibitors as Chemical Probes in Epigenetics Research

Small molecule inhibitors are indispensable tools in chemical biology for the functional investigation of enzymes. nih.gov In epigenetics, these inhibitors allow for the temporal and dose-dependent control of enzyme activity, offering advantages over genetic knockout techniques. frontiersin.org The development of potent and selective inhibitors for epigenetic modifiers, such as PRMTs, has significantly advanced our understanding of their biological functions. frontiersin.org These chemical probes can be used in cell-based assays and in vivo models to dissect the complex regulatory networks governed by epigenetic modifications. frontiersin.orgnih.gov

Properties

Molecular Formula

C17H25N3O.2HCl

Molecular Weight

360.32

Synonyms

N1-Methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine dihydrochloride

Origin of Product

United States

Discovery and Preclinical Characterization of Ms 023 Dihydrochloride

Identification of MS023 Dihydrochloride (B599025) as a Type I PRMT Inhibitor

The discovery of MS023 stemmed from efforts by academic and pharmaceutical researchers to develop chemical tools for exploring the biological and therapeutic roles of PRMTs. nih.govnih.gov PRMTs are categorized into three types based on their catalytic activity: Type I (PRMT1, 3, 4, 6, and 8) which catalyze mono- and asymmetric dimethylation; Type II which are responsible for mono- and symmetric dimethylation; and Type III which only perform monomethylation. nih.govnih.gov

While specific details of the initial high-throughput screening are not extensively published, the discovery of MS023 was the result of a focused effort to identify potent inhibitors of type I PRMTs. nih.gov This process involved evaluating various chemical scaffolds for their ability to inhibit these enzymes. An important step in its characterization was the development of MS094, a close structural analog of MS023 that is inactive in both biochemical and cellular assays. nih.govnih.gov This "negative control" compound is crucial for chemical biology studies, helping to ensure that observed biological effects are due to the inhibition of the target and not off-target effects of the chemical scaffold. nih.govthesgc.org The development of MS023 from earlier compounds, such as a fragment-like inhibitor with a pyrrole (B145914) core, involved structural modifications that significantly improved potency against all type I PRMTs. nih.govnih.gov For instance, changing a meta-trifluoromethyl group on a precursor compound to the para-isopropoxy group found in MS023 enhanced its inhibitory activity. nih.gov

The development and validation of MS023 as a reliable chemical probe were significantly advanced through collaborative efforts, notably with the Structural Genomics Consortium (SGC). thesgc.orgrndsystems.com The SGC is a public-private partnership that supports the discovery of new medicines by conducting open-access research on less-studied areas of the human genome and developing chemical probes. nih.govsigmaaldrich.com The collaboration between the Icahn School of Medicine at Mount Sinai and the SGC was instrumental in the creation of MS023. thesgc.org

Following its development, MS023 was reviewed and endorsed by the Chemical Probes Portal. rndsystems.comtocris.comchemicalprobes.org This portal provides independent, expert guidance on the selection and use of small molecules for research, rating them to ensure they meet high standards for potency and selectivity. chemicalprobes.org The availability of MS023 and its inactive control, MS094, through these initiatives provides the scientific community with essential tools to investigate the functions of type I PRMTs in health and disease. nih.govthesgc.org

Potency and Selectivity Profiling of MS023 Dihydrochloride

A critical aspect of characterizing a chemical probe is determining its potency against its intended targets and its selectivity over other related proteins. MS023 has undergone extensive profiling to establish its effectiveness and specificity. nih.gov

MS023 demonstrates high potency against the human type I PRMT isoforms. nih.gov Biochemical assays, such as scintillation proximity assays, were used to determine the half-maximal inhibitory concentration (IC50) values. targetmol.comselleckchem.com The compound is particularly potent against PRMT6 and PRMT8. nih.govtargetmol.com

Data sourced from multiple studies. nih.govmedchemexpress.comtargetmol.com

A key feature of MS023 is its high selectivity for type I PRMTs. nih.gov Extensive testing has shown that it is completely inactive against type II (including PRMT5 and PRMT9) and type III (PRMT7) PRMTs. nih.govnih.govcaymanchem.com This selectivity is crucial for its use as a chemical tool to specifically probe the function of the type I enzyme subfamily without confounding effects from inhibiting other PRMT types. nih.gov

To further confirm its specificity, MS023 was evaluated against a wide panel of other epigenetic modifiers. nih.gov The compound exhibited no significant inhibitory activity against 25 different protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 μM. nih.govcaymanchem.com This broad selectivity profile underscores its value as a specific inhibitor of type I PRMTs. nih.govrndsystems.com

Data sourced from multiple studies. nih.govrndsystems.comcaymanchem.com

Mentioned Compounds

Molecular and Cellular Mechanisms of Action of Ms 023 Dihydrochloride

Enzymatic Inhibition of Protein Arginine Methylation

MS 023 dihydrochloride (B599025) demonstrates potent inhibitory activity against the enzymatic function of type I PRMTs. rndsystems.combio-techne.comtocris.com It is highly selective for this subclass of enzymes, showing no significant activity against type II (e.g., PRMT5, PRMT9) and type III (e.g., PRMT7) PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), or DNA methyltransferases (DNMTs). nih.govcaymanchem.com

Table 1: Inhibitory Potency (IC₅₀) of MS 023 Dihydrochloride Against Type I PRMTs

PRMT Target IC₅₀ (nM)
PRMT1 30
PRMT3 119
PRMT4 83
PRMT6 4 - 8
PRMT8 5 - 8

This table presents the half-maximal inhibitory concentration (IC₅₀) values of MS 023 against various type I protein arginine methyltransferases, as determined by in vitro biochemical assays. Data compiled from multiple sources. medchemexpress.comrndsystems.combio-techne.comcaymanchem.comselleckchem.com

Effects on Arginine Monomethylation and Symmetric Dimethylation Levels

Concurrently with the decrease in asymmetric dimethylation, treatment with this compound leads to an increase in the global levels of both arginine monomethylation (MMA) and symmetric dimethylation (SDMA). nih.govselleckchem.com This phenomenon is observed in cellular systems following exposure to the inhibitor. nih.gov The inhibition of type I PRMTs, which are responsible for converting monomethylated arginine to asymmetrically dimethylated arginine, results in an accumulation of the monomethylated intermediate. nih.gov This buildup of monomethylated arginine allows type II PRMTs (which are not inhibited by MS 023) to utilize it as a substrate, leading to an elevated level of symmetric dimethylation. nih.govselleckchem.com

Structural Basis of PRMT Inhibition by this compound

The mechanism of inhibition by this compound has been elucidated through structural biology studies, providing a detailed view of its interaction with target enzymes. nih.gov

Crystal Structure Analysis of this compound in Complex with Target PRMTs (e.g., PRMT6)

X-ray crystallography has successfully determined the structure of this compound in a complex with PRMT6. nih.govnih.gov The crystal structure reveals that MS 023 binds within the substrate-binding site of the enzyme. nih.gov This binding mode confirms that MS 023 acts as a competitive inhibitor with respect to the protein substrate. nih.govresearchgate.net The structural data shows the inhibitor occupying the pocket where the arginine residue of a substrate protein would normally bind, thereby preventing the methyltransferase reaction from occurring. nih.govnih.gov

Ligand Binding Site Analysis and Interaction Dynamics

Analysis of the PRMT6-MS023 co-crystal structure shows that the inhibitor occupies the peptide substrate binding site. nih.gov The binding is stabilized by a series of key interactions with the amino acid residues lining the active site. researchgate.netthesgc.org These interactions effectively anchor the inhibitor molecule within the catalytic pocket, preventing the access of natural substrates. nih.gov This structural arrangement explains the potent inhibitory effect of MS 023 on the enzymatic activity of type I PRMTs. nih.govnih.gov

Cellular Effects of this compound

By inhibiting type I PRMTs, this compound triggers a range of effects within cells, demonstrating the importance of arginine methylation in various cellular processes. The compound potently inhibits the methyltransferase activity of PRMT1 and PRMT6 in cellular contexts. nih.govmedchemexpress.com For instance, in MCF7 cells, MS 023 treatment leads to a concentration-dependent reduction in the methylation of histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT1, with a cellular IC₅₀ of 9 nM. selleckchem.comcaymanchem.com Similarly, in HEK293 cells overexpressing PRMT6, the inhibitor reduces levels of histone H3 at arginine 2 (H3R2me2a), a mark generated by PRMT6, with a cellular IC₅₀ of 56 nM. selleckchem.comcaymanchem.com

Table 2: Cellular Activity of this compound

Cell Line Target Mark Cellular IC₅₀ (nM)
MCF7 H4R3me2a (PRMT1 activity) 9
HEK293 H3R2me2a (PRMT6 activity) 56

This table shows the half-maximal inhibitory concentration (IC₅₀) of MS 023 against specific histone arginine methylation marks in different cell lines. Data compiled from multiple sources. selleckchem.comcaymanchem.com

Beyond specific histone marks, MS 023 has been shown to inhibit cell growth and can induce a flattened morphology in cells at low concentrations. selleckchem.com Furthermore, research in small cell lung cancer has demonstrated that MS 023 can impair RNA splicing, leading to an increase in DNA:RNA hybrids and DNA double-strand breaks. nih.gov In other studies, MS 023 has been observed to inhibit the methylation and replication of the SARS-CoV-2 nucleocapsid protein in Vero E6 cells. caymanchem.com

Modulation of Histone Arginine Methylation Marks (e.g., H4R3me2a, H3R2me2a) in Cell Lines

This compound demonstrates a significant capacity to alter the landscape of histone arginine methylation, a key epigenetic modification influencing gene expression. As a selective inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, MS 023 effectively reduces the levels of asymmetric dimethylarginine (ADMA) on histone tails. bio-techne.commedchemexpress.com

In cellular models, the compound has been shown to potently and concentration-dependently decrease the levels of specific histone marks. Notably, in MCF7 breast cancer cells, MS 023 inhibits the PRMT1-mediated asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) with a half-maximal inhibitory concentration (IC50) of 9 ± 0.2 nM. rndsystems.commedchemexpress.com Similarly, in HEK293 cells, it effectively reduces the levels of asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a), a mark primarily deposited by PRMT6, with an IC50 value of 56 ± 7 nM. rndsystems.combio-techne.com This targeted inhibition of histone methylation underscores the compound's precision in modulating the epigenetic machinery within cancer cell lines.

Inhibitory Activity of this compound on Histone Arginine Methylation
Histone MarkCell LineAssociated PRMTIC50 Value
H4R3me2aMCF7PRMT19 ± 0.2 nM
H3R2me2aHEK293PRMT656 ± 7 nM

Impact on Non-Histone Protein Methylation (e.g., TGF-β-activated kinase 1 expression, SARS-CoV-2 nucleocapsid protein)

The inhibitory action of this compound extends beyond histones to encompass a range of non-histone proteins, thereby influencing diverse cellular functions and pathogenic processes.

Furthermore, MS 023 has demonstrated effects on viral proteins. In the context of SARS-CoV-2, the compound inhibits the methylation of the nucleocapsid (N) protein. medchemexpress.com Specifically, PRMT1 is responsible for methylating the N protein at residues R95 and R177. medchemexpress.com By inhibiting this process, MS 023 interferes with the N protein's ability to bind to the 5'-untranslated region (5'-UTR) of the SARS-CoV-2 genomic RNA, a crucial step for viral packaging and replication. medchemexpress.com Treatment with MS 023 has been shown to significantly reduce SARS-CoV-2 replication in VeroE6 cells. medchemexpress.com

Impact of this compound on Non-Histone Protein Methylation
Non-Histone ProteinEffect of MS 023Functional Consequence
TGF-β-activated kinase 1 (TAK1)Inhibition and reduced expression/protein levelsModulation of downstream inflammatory signaling
SARS-CoV-2 Nucleocapsid (N) ProteinInhibition of methylation at R95 and R177Impaired viral RNA binding and reduced viral replication

Downstream Signaling Pathway Modulation

The modulation of histone and non-histone protein methylation by this compound precipitates a cascade of effects on downstream signaling pathways that govern critical cellular activities.

A primary consequence of MS 023's inhibitory action on type I PRMTs is the impairment of RNA splicing. This disruption leads to the accumulation of unresolved R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. The persistence of these R-loops can result in DNA double-strand breaks, thereby activating DNA damage response pathways.

Moreover, the observed inhibition and reduction of TAK1 expression by MS 023 directly implicates the modulation of the NF-κB and MAPK signaling pathways. TAK1 is a pivotal upstream kinase that phosphorylates and activates IκB kinase (IKK) and several MAP kinase kinases (MKKs). Activation of IKK leads to the degradation of IκB and subsequent activation of the NF-κB pathway, a central regulator of inflammation, cell survival, and proliferation. Similarly, the activation of MKKs by TAK1 initiates the MAPK cascades, including the JNK and p38 pathways, which are involved in cellular responses to stress, apoptosis, and inflammation. By downregulating TAK1, MS 023 can therefore be inferred to suppress the activation of these crucial downstream signaling networks.

Preclinical Research Applications of Ms 023 Dihydrochloride in Disease Models

Research in Oncological Models

The role of protein arginine methylation in cancer has been increasingly recognized, with PRMTs often found to be dysregulated in various malignancies. MS 023 dihydrochloride's inhibitory action on type I PRMTs, particularly PRMT1, has been leveraged to investigate its anti-cancer potential in several preclinical models.

Investigations in Leukemia Models (e.g., MLL-rearranged acute lymphoblastic leukemia)

In the context of MLL-rearranged acute lymphoblastic leukemia (ALL), a high-risk subtype of leukemia, PRMT1 has been identified as a key player in disease maintenance. nih.govmedchemexpress.com Research has demonstrated that PRMT1-mediated methylation of Fms-like receptor tyrosine kinase 3 (FLT3) at arginine residues 972 and 973 is crucial for leukemic cell survival and growth. nih.govmedchemexpress.com

Treatment with MS 023 dihydrochloride (B599025) has shown significant therapeutic effects in preclinical models of MLL-rearranged ALL. The compound effectively reduces the methylation of FLT3, leading to the inhibition of downstream signaling pathways such as pSTAT5 and pAKT. nih.gov This disruption of critical signaling cascades ultimately results in increased apoptosis and reduced proliferation of leukemia cells. nih.gov

In vivo studies using patient-derived mouse xenografts of MLL-rearranged ALL have further substantiated these findings. nih.govmedchemexpress.com The administration of MS 023, particularly in combination with the FLT3 tyrosine kinase inhibitor PKC412, led to an enhanced elimination of leukemia cells and extended the survival of the leukemic mice compared to single-agent treatments. nih.govmedchemexpress.comnih.govmedchemexpress.com These results highlight the potential of targeting PRMT1 with MS 023 as a promising therapeutic strategy for this aggressive form of leukemia.

MS 023 in MLL-rearranged ALL Models
Model System MLL-rearranged ALL primary samples and cell lines
Mechanism of Action Inhibition of PRMT1, leading to reduced methylation of FLT3 at R972/973
Downstream Effects Decreased levels of pSTAT5 and pAKT
Cellular Outcome Increased apoptosis and reduced cell viability
In Vivo Efficacy Enhanced elimination of leukemia cells and extended survival in mouse xenograft models (in combination with PKC412)

Studies in Solid Tumor Models (e.g., Huh7 mouse xenograft model for hepatocellular carcinoma, breast cancer cell lines like MCF-7)

The therapeutic potential of this compound has also been explored in various solid tumor models. In hepatocellular carcinoma (HCC), the Huh7 cell line is a commonly used model for in vivo xenograft studies to evaluate novel cancer therapies. nih.govaltogenlabs.comnih.govpharmatest.com While direct studies of MS 023 in a Huh7 xenograft model are emerging, the known mechanisms of PRMT1 in cancer progression suggest its potential relevance.

In breast cancer research, the MCF-7 cell line is a well-established model for studying estrogen receptor-positive breast cancer. researchgate.netresearcher.lifecore.ac.uk The arginine methyltransferase PRMT1 has been shown to regulate IGF-1 signaling in breast cancer, indicating that its inhibition could be a viable therapeutic approach. rndsystems.com

Furthermore, in small cell lung cancer (SCLC), a highly aggressive malignancy, MS 023 has demonstrated significant anti-tumor activity. nih.govnih.gov In a H82 cell line-derived xenograft model, MS 023 monotherapy led to a significant delay in tumor growth. nih.gov Mechanistic studies revealed that MS 023 impairs RNA splicing, leading to an accumulation of DNA double-strand breaks and sensitizing SCLC cells to DNA-damaging agents like cisplatin, etoposide, and PARP inhibitors. nih.govnih.govresearchgate.net

MS 023 in Solid Tumor Models
Cancer Type Small Cell Lung Cancer (SCLC)
Model System H82 cell line derived xenograft
Observed Effect Significant increase in freedom from volumetric endpoint with MS 023 monotherapy
Mechanism Impaired RNA splicing, increased DNA double-strand breaks
Synergistic Potential Enhances the effects of cisplatin, etoposide, ionizing radiation, and PARP inhibitors

Exploration of PRMT1 as a Regulator in Specific Cancers (e.g., prostate cancer)

Genome-scale CRISPR screens have identified PRMT1 as a critical regulator of androgen receptor (AR) signaling in prostate cancer. nih.govnih.gov The AR is a key driver of prostate cancer progression, and its reactivation is a common mechanism of resistance to therapy. nih.gov PRMT1 has been found to be essential for the expression and signaling of the AR. nih.gov

In AR-expressing prostate cancer cell lines such as LNCaP, 22Rv1, and VCaP, the knockdown of PRMT1 or its inhibition with MS 023 resulted in significant growth inhibition. nih.gov This effect was not observed in non-AR-expressing cell lines like PC3 and DU145. nih.gov These findings suggest that PRMT1 plays a crucial role in mediating AR-driven oncogenesis and that its inhibition could be a targeted therapeutic strategy for prostate cancer. nih.gov The research indicates that targeting PRMT1 could impair AR binding at specific genomic sites, leading to decreased expression of key oncogenes, including the AR itself. nih.gov This provides a preclinical basis for the co-targeting of AR and PRMT1 in advanced prostate cancer. nih.gov

Research in Infectious Disease Models

Beyond oncology, the role of host cell protein methylation in the life cycle of pathogens has become an area of active investigation. This compound has been utilized to probe the function of PRMT1 in viral infections, particularly in the context of SARS-CoV-2.

Inhibition of Viral Protein Methylation (e.g., SARS-CoV-2 nucleocapsid protein) in in vitro models (e.g., Vero E6 cells)

Research has shown that the SARS-CoV-2 nucleocapsid (N) protein is methylated by the host cell's PRMT1 at specific arginine residues, R95 and R177. nih.govnih.gov This methylation is a crucial post-translational modification that regulates the function of the N protein. The N protein plays a vital role in the viral life cycle, including packaging the viral genome.

In in vitro studies using Vero E6 cells, a cell line highly susceptible to SARS-CoV-2 infection, treatment with MS 023 was shown to inhibit the arginine methylation of the N protein. nih.govresearchgate.net This inhibition was confirmed by immunoblotting, which revealed a reduction in asymmetrically dimethylated arginine on the N protein in the presence of the inhibitor. nih.gov

Effects on Viral Replication in Cell Culture Systems

The inhibition of N protein methylation by MS 023 has a direct impact on the replication of SARS-CoV-2. nih.govnih.gov The methylation of the N protein is required for its efficient interaction with the 5'-UTR of the SARS-CoV-2 genomic RNA, a critical step for viral packaging. nih.govnih.gov By blocking this methylation, MS 023 disrupts this interaction.

Pretreatment of Vero E6 cells with MS 023 resulted in a significant reduction in SARS-CoV-2 replication. nih.govnih.govresearchgate.net This effect was dose-dependent, with higher concentrations of MS 023 leading to a more substantial decrease in viral titer. researchgate.net These findings suggest that targeting host cell PRMT1 with inhibitors like MS 023 could be a viable therapeutic strategy to inhibit the replication of SARS-CoV-2 and potentially other viruses that rely on similar host-pathogen interactions. nih.govnih.govnih.govnih.govresearchgate.net

MS 023 in SARS-CoV-2 Model
Model System Vero E6 cells
Target Host cell PRMT1
Viral Protein Affected Nucleocapsid (N) protein
Mechanism Inhibition of arginine methylation at residues R95 and R177 of the N protein
Functional Consequence Disruption of N protein interaction with viral RNA
Outcome Significant reduction of SARS-CoV-2 replication

Other Emerging Preclinical Research Areas

The utility of this compound as a selective inhibitor of Type I protein arginine methyltransferases (PRMTs) is being explored in a variety of preclinical research areas beyond mainstream cancer research. These investigations aim to elucidate the fundamental roles of PRMTs in diverse biological processes and their contributions to various pathologies.

This compound has proven to be a valuable tool for studying epigenetic regulation in a range of biological systems. Its ability to potently and selectively inhibit Type I PRMTs allows researchers to dissect the specific contributions of these enzymes to gene expression and cellular function.

One significant area of investigation is in the context of muscle stem cells (MuSCs). Research has shown that treatment with MS 023 promotes the in vitro proliferation of Pax7+ MuSCs. elifesciences.org This is accompanied by a reduction in the proportion of committed Pax7-/MyoD+ cells and an increase in the population of cells that retain their stemness by delaying the expression of MyoD. elifesciences.orgresearchgate.net Specifically, in cultured MuSCs treated with MS 023, the sub-population of committed Pax7-/MyoD+ cells was significantly reduced to 13% compared to 31% in control cultures. Conversely, the proportion of Pax7+/MyoD- cells, indicative of retained stemness, increased from 9% in controls to 40% with MS 023 treatment. elifesciences.orgresearchgate.net

Furthermore, single-cell RNA sequencing of MS 023-treated MuSCs revealed the emergence of subpopulations with unique transcriptional signatures related to stemness and energy metabolism, including upregulated glycolysis and oxidative phosphorylation. elifesciences.orgelifesciences.org These findings highlight the critical role of Type I PRMTs in regulating the metabolic reprogramming of MuSCs. elifesciences.orgnih.gov

The therapeutic potential of modulating MuSC activity with MS 023 has been explored in the context of Duchenne muscular dystrophy (DMD). In the mdx mouse model of DMD, treatment with MS 023 resulted in enhanced grip strength and force generation. elifesciences.orgelifesciences.org This suggests that inhibiting Type I PRMTs could be a promising strategy for treating muscle-wasting diseases. elifesciences.org

Table 1: Effects of MS 023 on Muscle Stem Cell Populations
Cell PopulationControl (DMSO)MS 023 TreatmentReference
Committed (Pax7-/MyoD+)31%13% elifesciences.orgresearchgate.net
Stem-like (Pax7+/MyoD-)9%40% elifesciences.orgresearchgate.net

This compound is instrumental in investigating the mechanisms underlying pathologies associated with aberrant PRMT activity, particularly in various forms of cancer.

In preclinical models of small cell lung cancer (SCLC), MS 023 has been shown to synergize with DNA-damaging therapies. nih.gov Mechanistic studies revealed that MS 023 impairs RNA splicing, leading to an increase in DNA:RNA hybrids and subsequent DNA double-strand breaks. nih.gov This sensitization to treatment was observed both in vitro and in vivo. When combined with ionizing radiation or the PARP inhibitor talazoparib (B560058), MS 023 significantly enhanced the anti-tumor effects. nih.gov For instance, in a patient-derived xenograft model, the combination of MS 023 with ionizing radiation or talazoparib led to dramatic and durable tumor growth inhibition of 86.2% and 80.6%, respectively. nih.gov

The compound's utility extends to other cancers as well. In models of MLL-rearranged acute lymphoblastic leukemia, the combination of MS 023 with PKC412 has been shown to block leukemia propagation and extend the survival of leukemic mice. medchemexpress.com

Research in spinal muscular atrophy (SMA) models has also demonstrated the potential of MS 023. It was found to promote the inclusion of exon 7 in the SMN2 gene, which is critical for producing functional SMN protein. embopress.org Treatment of SMA mice with MS 023 led to an amelioration of the disease phenotype. embopress.org Furthermore, a synergistic effect was observed when MS 023 was used in combination with the antisense oligonucleotide nusinersen. embopress.org Transcriptomic analysis indicated that the therapeutic benefit is partly due to the targeting of neuroinflammation, with minimal off-target effects. embopress.org

Table 2: Preclinical Efficacy of MS 023 in Combination Therapies
Disease ModelCombination TreatmentKey FindingReference
Small Cell Lung Cancer (PDX)MS 023 + Ionizing Radiation86.2% tumor growth inhibition nih.gov
Small Cell Lung Cancer (PDX)MS 023 + Talazoparib80.6% tumor growth inhibition nih.gov
MLL-r Acute Lymphoblastic Leukemia (mice)MS 023 + PKC412Extended survival medchemexpress.com
Spinal Muscular Atrophy (mice)MS 023 + NusinersenSynergistic amelioration of disease phenotype embopress.org

Methodological Approaches for Studying Ms 023 Dihydrochloride and Prmt Biology

Biochemical and Biophysical Characterization Techniques

To understand the direct interaction between MS023 dihydrochloride (B599025) and its targets, a suite of in vitro techniques is utilized. These methods are crucial for determining the compound's inhibitory activity, binding strength, and structural engagement with PRMT enzymes.

The primary method to quantify the inhibitory potential of MS023 dihydrochloride against PRMTs is the enzyme activity assay. A commonly used technique is the scintillation proximity assay (SPA). This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate by the PRMT enzyme selleckchem.comselleckchem.com. The resulting radiolabeled peptide is captured, and the signal is measured to determine the rate of the enzymatic reaction.

Through these assays, MS023 has been demonstrated to be a potent inhibitor of type I PRMTs. It exhibits strong inhibitory activity against several members of this family, with varying IC50 values, indicating the concentration of the inhibitor required to reduce enzyme activity by half.

Target EnzymeIC50 (nM)
PRMT130
PRMT3119
PRMT4 (CARM1)83
PRMT68
PRMT88

This table displays the half-maximal inhibitory concentration (IC50) of MS023 dihydrochloride for various type I protein arginine methyltransferases (PRMTs), as determined by enzyme activity assays. thesgc.orgbio-techne.comrndsystems.com

Kinetic studies have also been performed to elucidate the mechanism of inhibition. These analyses revealed that the inhibitory potency (IC50) of MS023 against PRMT6 is not affected by varying concentrations of either the SAM cofactor or the peptide substrate, suggesting a noncompetitive mode of inhibition with respect to both. nih.gov

To complement enzyme activity data, biophysical assays are employed to directly measure the binding affinity of MS023 dihydrochloride to its target enzymes. Isothermal titration calorimetry (ITC) has been used to confirm a high-affinity interaction between MS023 and PRMT6, with a dissociation constant (Kd) measured at 6 nM. nih.gov

Differential scanning fluorimetry (DSF) is another technique used to validate this interaction. DSF measures the change in the thermal stability of a protein upon ligand binding. A significant increase in the melting temperature (ΔTm) of 20°C was observed for PRMT6 in the presence of MS023, indicating strong binding and stabilization of the protein. nih.gov

Furthermore, the selectivity of MS023 is a critical aspect of its characterization. It has been extensively tested against a broad panel of other epigenetic-modifying enzymes. These studies have shown that MS023 is highly selective for type I PRMTs, exhibiting no significant activity against type II and III PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), DNA methyltransferases (DNMTs), histone lysine demethylases (KDMs), and methyl-lysine or methyl-arginine "reader" proteins that recognize these marks. bio-techne.comrndsystems.comnih.gov

X-ray crystallography provides atomic-level insights into how MS023 dihydrochloride interacts with its target. The co-crystal structure of MS023 in complex with PRMT6 has been successfully solved. nih.govresearchgate.net This structural data revealed that MS023 binds directly within the peptide substrate-binding site of the enzyme. nih.govnih.gov This key finding confirms that MS023 acts by occupying the same pocket as the natural substrate, thereby preventing the methylation reaction. The structural details from this work have been instrumental in understanding the compound's mechanism of action and provide a basis for the rational design of future inhibitors. nih.gov

Cellular Assays for Epigenetic Modulation

To confirm that the biochemical activity of MS023 dihydrochloride translates into effects within a biological context, various cellular assays are performed. These assays measure the compound's ability to penetrate cells and modulate the methylation status of key histone and non-histone proteins.

Immunoblotting, or Western blotting, is a fundamental technique used to assess the impact of MS023 on specific methylation marks in cells. This method involves treating cultured cells, such as MCF7 or HEK293, with the compound and then using antibodies that specifically recognize asymmetrically dimethylated arginine residues on proteins like histones. thesgc.orgnih.gov

Studies have consistently shown that treatment with MS023 leads to a potent, concentration-dependent reduction in the levels of specific histone methylation marks catalyzed by type I PRMTs. For instance, a significant decrease is observed in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark primarily established by PRMT1, and histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6. thesgc.orgmedchemexpress.com The cellular IC50 values for the reduction of these marks have been determined to be 9 nM for H4R3me2a in MCF7 cells and 56 nM for H3R2me2a in HEK293 cells. selleckchem.commedchemexpress.com

Cell LineHistone MarkCellular IC50 (nM)
MCF7H4R3me2a9
HEK293H3R2me2a56

This table shows the cellular half-maximal inhibitory concentration (IC50) of MS023 dihydrochloride for the reduction of specific histone methylation marks in different cell lines, as measured by immunoblotting. selleckchem.commedchemexpress.com

For a more global and unbiased view of MS023's effects on the proteome, mass spectrometry (MS)-based proteomics is employed. This powerful technique allows for the large-scale identification and quantification of methylation sites on both histone and non-histone proteins. nih.gov

Methodologies often involve the enrichment of arginine-methylated peptides from cell lysates using specific antibodies, followed by analysis with high-resolution mass spectrometry. nih.gov Studies using this approach have revealed that treatment with MS023 not only reduces global levels of asymmetric dimethylarginine (ADMA) but also leads to a concurrent increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA). nih.govnih.gov This shift in methylation patterns provides a comprehensive picture of the cellular consequences of inhibiting type I PRMTs and helps to identify the full range of proteins and pathways affected by MS023.

Gene Expression Profiling (e.g., RNA-seq)

Gene expression profiling, particularly through techniques like RNA sequencing (RNA-Seq), is a critical methodological approach for elucidating the mechanisms of action of MS 023 dihydrochloride and its impact on Protein Arginine Methyltransferase (PRMT) biology. This powerful technique allows for an unbiased, transcriptome-wide analysis of how inhibiting type I PRMTs with MS 023 alters cellular pathways and gene regulation.

In studies involving small cell lung cancer (SCLC), researchers have used gene expression analysis to establish a correlation between the sensitivity of SCLC cell lines to MS 023 and the expression levels of PRMT1. nih.gov Specifically, higher PRMT1 gene and protein expression levels were positively correlated with increased sensitivity to MS 023, suggesting that PRMT1 expression could serve as a potential biomarker for the compound's efficacy. nih.gov BioID analysis, a method for identifying protein-protein interactions, further revealed that many of PRMT1's interactors are involved in mRNA splicing, a fundamental biological process. nih.gov This finding suggests that the therapeutic effects of MS 023 may be partly mediated through the disruption of RNA splicing, a hypothesis that can be further explored and validated using RNA-seq to identify specific splicing events and downstream gene expression changes. nih.gov

The application of transcriptomic analysis extends to understanding complex diseases where PRMTs are implicated. For instance, single-nucleus RNA sequencing (snRNA-seq) has been used to analyze transcriptomic changes in various cell types from postmortem human brain samples, providing a basis to infer expression patterns of genes relevant to specific signaling pathways. mdpi.com This type of detailed, cell-specific gene expression data can be invaluable for interpreting the effects of MS 023 in heterogeneous tissues. By treating relevant cell models with MS 023 and performing RNA-seq, researchers can map the resulting changes in gene expression onto known disease-related pathways, thereby uncovering the molecular basis for the compound's therapeutic potential.

RNA-seq can reveal significant differences in the transcriptomic profiles between treated and untreated samples, identifying both novel and previously confirmed genes linked to the biological context under investigation. nih.gov This approach helps to build a comprehensive picture of how PRMT inhibition by MS 023 alters cellular processes, which may be crucial for understanding disease pathogenesis and developing effective treatments. nih.gov

In vivo Preclinical Model Development and Analysis

To investigate the therapeutic potential of this compound in a living system, researchers rely on the development and analysis of preclinical animal models. Among the most common and valuable are xenograft models, where human cells or tissues are implanted into immunodeficient mice. biocytogen.com These models allow for the in vivo assessment of a compound's effect on human tumors.

Cell-Derived Xenograft (CDX) models are frequently used. In this approach, human cancer cell lines are injected into immunodeficient mice, typically subcutaneously, to form tumors. biotrend-usa.com This method has been employed to study MS 023's efficacy in various cancers. For example, a CDX model using MDA-MB-468 breast cancer cells was established, and once tumors were palpable, treatment with MS 023 was initiated. glpbio.com Similarly, an H82 SCLC cell line-derived xenograft model was used to evaluate MS 023 as a monotherapy. researchgate.net Other cell lines like HT-29 have also been used to create xenograft models for testing MS 023. researchgate.net

Patient-Derived Xenograft (PDX) models represent a more advanced approach that more closely recapitulates the biology of human cancer. biotrend-usa.com In PDX models, tumor tissue taken directly from a patient is implanted into immunodeficient mice. biocytogen.comnih.gov These models have been shown to be superior in preserving the characteristics of the original tumor. biocytogen.com A PDX model was utilized to test the synergistic effects of MS 023 in combination with other cancer therapies. researchgate.net

Beyond xenografts, Genetically Engineered Mouse Models (GEMMs) are powerful tools in drug discovery and preclinical research. nih.gov These models involve modifying the mouse genome to mimic human diseases, for instance, by knocking out a specific gene or introducing a human gene. nih.gov Techniques such as targeted transgenesis allow for the creation of innovative models where specific genes can be regulated in a temporal or spatial manner, providing a sophisticated platform for target validation and efficacy studies. nih.gov While specific GEMMs for studying MS 023 are not detailed in the provided context, their application represents a key methodological approach for in-depth analysis of PRMT biology and the effects of its inhibition.

Once preclinical models are established, they are used to assess whether a compound engages its intended target and demonstrates therapeutic efficacy in vivo. Target engagement confirms that the drug is interacting with its molecular target within the complex environment of a living organism. For MS 023, which targets type I PRMTs, target engagement is often measured by assessing the levels of asymmetric dimethylarginine (ADMA), the product of type I PRMT activity.

In a study using an H82 cell line-derived xenograft model, tumors from mice treated with MS 023 were analyzed by Western blot. researchgate.net The results showed a clear reduction in ADMA levels in the MS 023 treatment group compared to the vehicle control, providing direct evidence of target engagement in the tumor tissue. researchgate.net This biochemical confirmation is crucial for linking the observed therapeutic effects to the compound's mechanism of action.

Efficacy is the evaluation of the compound's therapeutic benefit in the animal model. This is typically measured by monitoring tumor growth, animal survival, or improvement in disease-specific phenotypes.

Table 1: Efficacy of MS 023 in Preclinical Xenograft Models

Model TypeCancer Cell LineKey Efficacy FindingCitation
CDXMDA-MB-468Significantly reduced tumor growth and final tumor weight. glpbio.com
CDXH82Significantly increased time to reach volumetric endpoint (39 days vs. 14.5 days for control). researchgate.net

In the MDA-MB-468 xenograft model, daily dosing with MS 023 significantly reduced both tumor growth and the final tumor weight. glpbio.com Similarly, in the H82 xenograft model, MS 023 monotherapy led to a significant delay in tumor growth, with the median time to reach the prespecified tumor volume endpoint being 39 days for the treated group compared to 14.5 days for the control group. researchgate.net

The utility of MS 023 has also been demonstrated in non-oncology models. In a mouse model for spinal muscular atrophy (SMA), treatment with MS 023 resulted in a significant increase in survival and an improvement in disease-associated weight loss, highlighting its potential efficacy beyond cancer. glpbio.com These studies collectively demonstrate that MS 023 not only engages its target in vivo but also translates this engagement into tangible therapeutic effects across different disease models.

Design and Application of Negative Control Analogs (e.g., MS094)

In chemical biology, the use of a negative control is essential to validate that the observed biological effects of a chemical probe are due to the specific inhibition of its intended target and not from off-target effects or general compound toxicity. For MS 023, a structurally similar but biologically inactive analog named MS094 was developed to serve this purpose. nih.govthesgc.org

MS094 was designed as a close analog of MS 023. nih.gov The critical difference lies in its inability to inhibit type I PRMTs. Rigorous testing in a battery of biochemical and cellular assays confirmed that MS094 is inactive. nih.gov This inactivity is crucial for its function as a negative control; it allows researchers to distinguish the specific consequences of PRMT inhibition from other, non-specific effects of the chemical scaffold.

Table 2: Comparative Activity of MS 023 and its Negative Control, MS094

CompoundTargetActivity in Biochemical and Cellular AssaysEffect on H4R3me2a in MCF7 CellsCitation
MS 023Type I PRMTsActive, potent inhibitorPotently decreases levels nih.govthesgc.org
MS094Type I PRMTsInactiveNo inhibition observed nih.govthesgc.org

By using MS094, researchers can confidently attribute the observed changes in cellular phenotypes—such as reduced global levels of arginine asymmetric dimethylation, concurrent increases in monomethylation and symmetric dimethylation, and effects on cell growth—to the specific enzymatic inhibition of type I PRMTs by MS 023. nih.gov Therefore, MS023 and its inactive control MS094 together constitute a valuable set of chemical tools for accurately investigating the biological roles of type I PRMTs in health and disease. nih.gov

Future Directions and Broader Academic Implications

Development of Next-Generation PRMT Inhibitors with Enhanced Selectivity and Potency

The chemical scaffold of MS 023 serves as a foundational blueprint for the rational design of new and improved PRMT inhibitors. Structure-activity relationship (SAR) studies and the co-crystal structure of MS 023 with PRMT6 have provided invaluable insights into its mechanism of action. nih.gov A key discovery was the critical role of the ethylenediamine (B42938) group, which acts as an excellent mimic of the natural substrate, arginine, and is crucial for targeting Type I PRMTs. nih.gov Future drug development efforts can leverage this knowledge to modify the MS 023 scaffold to achieve even greater potency and, crucially, enhanced selectivity among the different Type I PRMTs (PRMT1, 3, 4, 6, and 8). nih.govmedchemexpress.com

While MS 023 is highly selective for Type I over Type II and III PRMTs, achieving isoform-specific inhibition within the Type I family remains a significant goal. nih.gov Future iterations could involve modifications to other parts of the molecule, such as the para-isopropoxy group, which was shown to improve potency against all Type I PRMTs compared to earlier compounds. nih.gov By fine-tuning these chemical features, researchers aim to develop inhibitors that can dissect the specific functions of each Type I PRMT, which are often overlapping.

Furthermore, innovative approaches are already building upon the MS 023 framework. For instance, a photoactivatable version of MS 023, termed C-MS023, has been designed. nih.gov This "prodrug" remains less potent until activated by visible light, allowing for spatiotemporal control of PRMT inhibition. nih.gov This technology enables precise investigation of the dynamic processes regulated by PRMTs and represents a significant step forward in creating highly targeted epigenetic therapeutics. nih.gov

CompoundTarget PRMTsIC50 Values (nM)Key Structural Feature
MS 023 PRMT1, PRMT3, PRMT4, PRMT6, PRMT830, 119, 83, 4, 5 respectivelyEthylenediamine group (arginine mimetic)
MS094 Inactive ControlN/AHydroxyl group instead of terminal amino group
C-MS023 Type I PRMTs (Photoactivatable)Reduced potency until light activationCaged by a photo-labile group

Elucidation of Novel PRMT Substrates and Signaling Networks

A major impact of MS 023 is its utility as a chemical tool to uncover previously unknown functions of Type I PRMTs and identify their substrates. By inhibiting the enzymatic activity of these PRMTs, researchers can observe the downstream consequences and identify proteins and pathways that are regulated by arginine methylation.

One significant finding enabled by MS 023 was the link between PRMT1 and mRNA splicing. researchgate.netnih.gov In small cell lung cancer (SCLC) models, treatment with MS 023 led to impaired RNA splicing, an increase in DNA:RNA hybrids (R-loops), and subsequent DNA double-strand breaks. researchgate.netnih.govnih.gov This was discovered using techniques like BioID, a proximity-labeling method to identify protein interactors, which revealed that many of PRMT1's interaction partners are involved in mRNA splicing. researchgate.netnih.gov This discovery opens up new avenues for cancer therapy, suggesting that combining PRMT1 inhibition with DNA damaging agents could be a promising strategy. nih.gov

Beyond splicing, MS 023 has been instrumental in linking Type I PRMT activity to the DNA Damage Response (DDR). Studies in clear cell renal cell carcinoma showed that MS 023 treatment leads to the downregulation of key DDR proteins, compromising these repair pathways and causing an accumulation of DNA damage. nih.gov The ability to acutely inhibit Type I PRMTs with MS 023 allows researchers to systematically investigate how arginine methylation coordinates complex cellular processes like cell cycle progression and DNA repair. nih.govresearchgate.net Future studies will likely employ MS 023 in combination with other methodologies, such as affinity purification and quantitative proteomics, to identify the specific non-histone substrates whose methylation status dictates the functional outcomes in these pathways. claredavieslab.org

Integration of MS 023 Dihydrochloride (B599025) in Multi-Omics Research

The advent of "multi-omics" — the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics — provides a holistic view of cellular function. nih.govrsc.org MS 023 dihydrochloride is a powerful tool for these studies, as it allows researchers to introduce a specific perturbation (inhibition of Type I PRMTs) and observe the system-wide response.

Transcriptomic studies, such as RNA-sequencing, have been used following MS 023 treatment to identify global changes in gene expression. In clear cell renal cell carcinoma, this approach revealed a pronounced downregulation of genes involved in the cell cycle and DNA damage repair. nih.gov Similarly, in studies of triple-negative breast cancer, RNA-seq analysis after treatment with a Type I PRMT inhibitor identified differentially expressed genes related to vesicular trafficking and lysosome dynamics. researchgate.net

On the proteomics front, mass spectrometry-based approaches are being used to quantify changes in protein methylation on a global scale after MS 023 treatment. For example, researchers used a Methyl-SILAC (Stable Isotope Labeling by Amino acids in Cell culture) approach on brain tumor biopsies maintained in a perfusion system to analyze changes in mono- and dimethylated peptides following MS 023 exposure. rsc.org This allowed for the direct observation of reduced asymmetric dimethylation and a corresponding increase in symmetric and monomethylation, highlighting the crosstalk between different PRMT types. nih.govrsc.org

Integrating these datasets—for instance, correlating changes in the transcriptome with changes in the histone methylome—can provide a much deeper understanding of how PRMT-mediated epigenetic modifications translate into functional changes in gene expression programs. nih.govresearchgate.net Future research will undoubtedly see MS 023 used in more complex multi-omics studies to build comprehensive models of PRMT signaling networks in various biological contexts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.